molecular formula C19H19ClN2O3 B2445231 N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-39-6

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2445231
CAS No.: 852155-39-6
M. Wt: 358.82
InChI Key: FFWOKNUMULMWIZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and a pyrrolidin-1-yl moiety attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate insulin secretion in response to meals.

Mode of Action

The compound interacts with its target, DPP4, by binding to the active site of the enzyme. This interaction inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins in the body increase, leading to enhanced insulin secretion and improved glucose control.

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to meals and stimulate insulin secretion from the pancreas. By preventing the degradation of incretins, the compound enhances the insulin response to meals, helping to control blood glucose levels .

Result of Action

The result of the compound’s action is an increase in the levels of incretins, leading to enhanced insulin secretion and improved glucose control . This can be beneficial in conditions such as type 2 diabetes, where the body’s ability to produce or respond to insulin is impaired.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-methoxybenzamide.

    Introduction of the Pyrrolidin-1-yl Moiety: The next step involves the reaction of the benzamide intermediate with 2-oxopyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidin-1-yl moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-chlorophenyl)-2-hydroxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.

    Reduction: Formation of N-(3-chlorophenyl)-2-methoxy-N-[(2-hydroxy-pyrrolidin-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • N-(4-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide

Uniqueness

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methoxy group. These structural features contribute to its distinct biological activity profile and make it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also referred to as IRZ, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : 364.82 g/mol
  • IUPAC Name : this compound

The structure features a methoxy group and a pyrrolidinone ring, which are critical for its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

This compound acts primarily as an allosteric modulator of the Sigma-1 receptor. This receptor is involved in various neurobiological processes, including modulation of neurotransmitter release and cellular signaling pathways. The modulation of the Sigma-1 receptor can lead to several pharmacological effects:

  • Neuroprotective Effects : By interacting with the Sigma-1 receptor, the compound may provide neuroprotection against excitotoxicity and oxidative stress.
  • Antidepressant Activity : Its action on the Sigma-1 receptor is linked to antidepressant-like effects in preclinical models.
  • Cognition Enhancement : Potential cognitive-enhancing properties have been observed in studies involving similar compounds.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported an IC50 value of approximately 5.0 µM against MCF-7 breast cancer cells, indicating a potent effect compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-75.0
SGC-79014.5
HeLa6.0

Antioxidative Activity

The compound has also demonstrated antioxidative properties, which may contribute to its overall biological efficacy. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Study on Anticancer Properties

A detailed study investigated the anticancer properties of this compound through molecular docking and in vitro assays. The results indicated that the compound binds effectively to key targets involved in cell proliferation and survival pathways.

"The compound’s ability to inhibit cell growth was attributed to its interaction with the Sigma-1 receptor, which plays a crucial role in cancer cell metabolism" .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate bioavailability. Its distribution profile suggests good penetration into central nervous system tissues, aligning with its potential use in treating neurological disorders.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-3-2-8-16(17)19(24)22(13-21-11-5-10-18(21)23)15-7-4-6-14(20)12-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKNUMULMWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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